RAD2 protein
Description
Properties
CAS No. |
103371-12-6 |
|---|---|
Molecular Formula |
C19H13N3O5S2 |
Synonyms |
RAD2 protein |
Origin of Product |
United States |
Molecular Architecture and Enzymatic Characteristics of Rad2 Protein
Catalytic Activities of RAD2 Protein
5'-3' Exonuclease Activity
Beyond its primary role as an endonuclease in NER, this compound also exhibits a 5' to 3' exonuclease activity in vitro. pnas.orgoup.com This exonucleolytic degradation proceeds in a 5' to 3' direction on both single-stranded and double-stranded DNA substrates. pnas.org This activity is evolutionarily conserved and is also present in the human homolog, XPG protein. pnas.org The 5'-3' exonuclease activity, similar to its endonuclease function, requires a divalent metal cofactor, with Mg2+ being the preferred ion. nih.gov Studies on related nucleases, such as human Exonuclease 1 (EXO1), a Class III member of the RAD2 family, have shown that the 5' to 3' exonuclease activity can exhibit substrate preferences, being significantly higher on blunt end and 5'-recessed double-stranded DNA substrates compared to duplex 5'-overhang or single-stranded DNAs. nih.gov Schizosaccharomyces pombe Rad2p, a FEN-1 homolog, also possesses 5'-3' exonuclease activity on nicked or gapped double-stranded DNA. uniprot.orguniprot.org
RNase H Activity
The RAD2/XPG family of nucleases includes proteins known to exhibit RNase H activity, which degrades the RNA strand in RNA:DNA hybrids. While Saccharomyces cerevisiae RAD2 is a member of this family, and other members like FEN1 and Schizosaccharomyces pombe Rad2 have been shown to possess RNase H activity uniprot.orgsigmaaldrich.comresearchgate.net, direct experimental evidence specifically demonstrating RNase H activity for Saccharomyces cerevisiae this compound is less extensively documented in the provided sources compared to its DNA repair nuclease functions. The classification within the family suggests a potential for this activity, but its primary established roles in DNA processing involve cleavage of DNA substrates.
Substrate Specificity and DNA Recognition Mechanisms
RAD2/XPG functions as a structure-specific endonuclease, meaning its activity is dependent on the structural conformation of the DNA rather than a specific nucleotide sequence. researchgate.netebi.ac.ukebi.ac.uk It is particularly adept at cleaving DNA structures that arise during processes like DNA repair and replication, specifically acting near the junction between single-stranded and double-stranded DNA regions. oup.comnih.govresearchgate.net
Cleavage of 3'-Ended Single-Stranded DNA at Duplex Junctions
In the context of nucleotide excision repair, RAD2 is responsible for making the incision on the 3' side of the DNA damage. oup.comuniprot.org This incision occurs at or near the junction of a single-stranded region with a duplex DNA. researchgate.netnih.govresearchgate.net RAD2/XPG cleaves the DNA strand where the single-stranded region has a polarity running 3' to 5' away from the junction. researchgate.net Research indicates that the primary cleavage site is typically located one nucleotide into the double-stranded region adjacent to the single-stranded/double-stranded junction. researchgate.netnih.govresearchgate.net
Processing of DNA Bubble Structures
A unique characteristic of RAD2/XPG within the flap endonuclease family is its ability to efficiently cleave DNA bubble structures. oup.comnih.gov These structures consist of a region of unpaired single-stranded DNA flanked by double-stranded DNA segments, mimicking intermediates formed during DNA repair processes like NER. oup.comresearchgate.net Cleavage of bubble structures by RAD2 occurs specifically near the junctions between the unpaired and duplex DNA regions. researchgate.netresearchgate.net Studies have shown that RAD2/XPG cleaves bubble substrates with efficiency similar to that observed for splayed-arm DNA structures. nih.govresearchgate.net For human XPG, efficient cleavage of bubble structures necessitates a minimal unwinding, requiring an unpaired region of more than 5 base pairs. ebi.ac.uk
Research comparing the cleavage efficiency of Saccharomyces cerevisiae this compound on different DNA substrates, such as bubble DNA and flap structures, has been conducted. An example of such findings is presented in the table below, illustrating the relative cleavage percentages observed under specific experimental conditions.
| DNA Substrate | Cleavage Efficiency (%) |
| Bubble DNA | 17-33 |
| Flap-1 DNA | 90 |
| Pseudo Y-1 DNA | Lower than Flap-1, Higher than Bubble (Qualitative) researchgate.netebi.ac.uk |
Note: The cleavage percentages for Bubble DNA represent a range observed at different protein concentrations in a specific experiment. researchgate.net The Pseudo Y-1 cleavage was observed to be less efficient than Flap-1 but more efficient than Bubble DNA under comparable conditions. researchgate.netebi.ac.uk
Role of Rad2 Protein in Dna Repair Pathways
Nucleotide Excision Repair (NER) Pathway Involvement
NER is a major DNA repair pathway that removes bulky and helix-distorting DNA lesions, such as those caused by UV light and certain chemicals. embopress.orgoup.comnih.govgenome.jp This process involves several steps, including damage recognition, unwinding of the DNA duplex, incision of the damaged strand on both sides of the lesion, removal of the damaged oligonucleotide, and repair synthesis and ligation to restore the DNA duplex. embopress.orgnih.gov RAD2/XPG is one of two structure-specific endonucleases required for the dual incisions made during eukaryotic NER. embopress.orgoup.com
Incision Step within the NER Mechanism
During NER, RAD2/XPG is responsible for making the incision on the 3' side of the DNA lesion. yeastgenome.orgembopress.orgresearchgate.net The other incision, on the 5' side, is made by the ERCC1-XPF endonuclease complex. embopress.orgwikipedia.org These two incisions release a DNA fragment containing the damage, typically 25-30 nucleotides in length in yeast and 24-32 nucleotides in humans. yeastgenome.orgembopress.orgresearchgate.net RAD2/XPG cleaves DNA structures specifically near the junction of unpaired and duplex DNA, cutting the strand where the unpaired region has a 3' to 5' polarity away from the junction. embopress.org Studies using Saccharomyces cerevisiae Rad2 protein have shown it functions in the incision step of NER of UV-damaged DNA. researchgate.netresearchgate.net Isolated Rad2 and XPG proteins can efficiently cleave various DNA substrates in vitro, including those with single-stranded 5' overhangs and splayed-arm DNAs. researchgate.netresearchgate.net
Formation and Function within the NER Repairosome
While the concept of a single, preformed "repairosome" containing all NER factors has been debated, studies in yeast suggest that NER involves the assembly of distinct protein subassemblies at the damage site. nih.govpnas.org this compound is known to associate with the transcription factor IIH (TFIIH). yeastgenome.orgoup.comnih.govcsbsju.edupnas.orgnih.gov This association is significant because TFIIH is also a crucial component of the NER machinery. csbsju.educapes.gov.br In yeast, RAD2 is tightly associated with TFIIH, forming a subassembly referred to as nucleotide excision repair factor 3 (NEF3). yeastgenome.orgnih.govpnas.orgpnas.org This association with TFIIH is thought to be a mechanism for targeting RAD2 to the damage site to perform its 3' incision activity. nih.govpnas.orgnih.gov Human XPG (the RAD2 homolog) also interacts with TFIIH subunits. csbsju.edu The interaction between Rad2/XPG and TFIIH has been observed in both yeast and human cells. oup.comresearchgate.net
A stable multiprotein complex designated the nucleotide excision repairosome has been identified in yeast cell extracts, including subunits of TFIIH and NER proteins like RAD1, RAD2, RAD4, RAD10, and RAD14. csbsju.educapes.gov.br This repairosome is highly active in NER. capes.gov.br
Global Genomic Repair (GGR)
Global Genomic Repair (GGR) is one of the two subpathways of NER, responsible for removing DNA lesions throughout the genome, including the non-transcribed strand of actively transcribed genes. oup.comnih.govoup.com RAD2/XPG is involved in the incision step in both GGR and Transcription-Coupled Repair (TCR). nih.gov In Saccharomyces cerevisiae, GGR is dependent on proteins such as Rad7 and Rad16. oup.com The interaction between the TFIIH subunit Tfb1 and Rad2, specifically through Rad2's PB1 segment, augments during a late step of NER, enabling efficient GGR. oup.comresearchgate.netnih.govgenscript.com
Transcription-Coupled Repair (TCR)
Transcription-Coupled Repair (TCR) is a subpathway of NER that specifically addresses DNA lesions that block the progression of RNA polymerase II in actively transcribed regions. oup.comnih.govgenome.jpoup.com This pathway ensures the preferential repair of the transcribed strand. nih.gov RAD2/XPG plays a role in TCR by making the 3' incision in the damaged DNA strand. nih.gov In addition to its nuclease activity, a non-catalytic function for human XPG in the coordinated recognition of stalled transcription, together with CSB (the human homolog of yeast Rad26), has been proposed in TCR initiation. oup.comnih.gov RAD2/XPG is recruited to active genes, and studies suggest a functional link between the Mediator complex and RAD2/XPG recruitment to Pol II-transcribed genes. nih.govbiorxiv.org Genome-wide location analyses have shown that RAD2 is associated with Pol II-transcribed genes in a transcription-dependent manner. nih.gov The interaction between the Mediator subunit Med17 and RAD2/XPG has been identified as functionally important. nih.gov Similar to GGR, the augmented interaction between Rad2 PB1 and the TFIIH subunit Tfb1 is also important for efficient TCR. oup.comresearchgate.netnih.govgenscript.com
Participation in Base Excision Repair (BER)
Base Excision Repair (BER) is a DNA repair pathway that primarily deals with small base lesions resulting from oxidation, alkylation, and deamination. embopress.orggenome.jpresearchgate.net While NER is the primary pathway for bulky lesions, RAD2/XPG has also been implicated in BER. yeastgenome.orguniprot.org
Long Patch BER Pathway Contribution
BER proceeds through two main subpathways: short-patch BER, which replaces a single nucleotide, and long-patch BER, which replaces several nucleotides (typically 2-13). embopress.orggenome.jpresearchgate.net The long-patch BER pathway requires the action of a structure-specific nuclease to remove a flap intermediate generated during repair synthesis. embopress.orgresearchgate.net The mammalian counterpart of Schizosaccharomyces pombe this compound and Saccharomyces cerevisiae Rad27 protein is DNase IV, also known as FEN1 (Flap Endonuclease 1). embopress.orgresearchgate.net While RAD2/XPG is structurally related to FEN1, FEN1 is the primary nuclease involved in cleaving the flap structure in long-patch BER in humans. embopress.orgresearchgate.net However, some research suggests that Rad2p in S. cerevisiae may be involved in base excision repair in the absence of Rad27p, indicating a potential, albeit possibly redundant or context-dependent, role in BER. yeastgenome.org The Schizosaccharomyces pombe this compound is also reported to be involved in the long patch base excision repair (LP-BER) pathway by cleaving within the apurinic/apyrimidinic (AP) site-terminated flap. uniprot.org
Processing of AP Sites
Apurinic/apyrimidinic (AP) sites are common DNA lesions resulting from the loss of a base. In base excision repair (BER), AP sites are processed by AP endonucleases or AP lyases, leaving different DNA termini. nih.govoup.com this compound has been shown to process AP sites that have been cleaved by other enzymes. In Schizosaccharomyces pombe, Rad2 (a FEN1 homolog) can degrade the products of AP sites cleaved by Escherichia coli endonuclease III and endonuclease IV (prototype AP endonucleases), as well as S. pombe Uve1p. oup.comnih.gov This processing occurs via its 5'→3' exonuclease activity. nih.gov In vitro evidence supports a role for Rad2 in repairing cleaved AP sites through a long-patch BER pathway. researchgate.net
Rad2 Protein in Dna Replication and Genomic Stability
Role in Okazaki Fragment Processing
During lagging strand DNA replication, DNA polymerase δ synthesizes DNA in short segments called Okazaki fragments. Each fragment begins with an RNA primer, which is subsequently removed and replaced with DNA. This process, known as Okazaki fragment maturation, is critically dependent on nucleases, primarily Flap Endonuclease 1 (FEN1), which is a member of the RAD2 family. oup.comcaymanchem.comoup.comnih.gov
As DNA polymerase δ extends the new Okazaki fragment, it displaces the RNA primer and a portion of the downstream DNA, creating a 5' flap structure. researchgate.netnih.govresearchgate.net FEN1 recognizes and cleaves this 5' flap, typically when it is short (2-10 nucleotides). nih.govresearchgate.net This cleavage generates a nick that can then be sealed by DNA ligase I, joining the Okazaki fragments to form a continuous lagging strand. oup.comnih.govresearchgate.net
In cases where the flap is longer or contains secondary structures, another nuclease, Dna2 (in yeast), can cooperate with FEN1. researchgate.netnih.gov Dna2 possesses both helicase and nuclease activities and can process longer, RPA-coated flaps, leaving a shorter flap that FEN1 can then cleave. researchgate.netnih.gov While this sequential action was initially described in yeast, the precise role of Dna2 in mammalian Okazaki fragment processing is still being investigated, with some studies suggesting a more limited role compared to yeast. oup.comnih.gov
Efficient Okazaki fragment processing is vital for accurate DNA replication. Defects in this process can lead to the accumulation of unligated nicks and DNA breaks, contributing to genomic instability. oup.com Studies in yeast have shown that deletion of RAD27 (yeast FEN1) results in defective Okazaki fragment maturation and subsequent genomic instability. researchgate.netasm.org
Maintenance of DNA Replication Fork Integrity
RAD2 family proteins, particularly FEN1 and XPG (human RAD2 ortholog), are involved in maintaining the stability of DNA replication forks, especially when they encounter obstacles or stress. ebi.ac.ukphysiology.orgnih.govplos.orgpsu.eduembopress.org Replication forks can stall due to various factors, including DNA lesions, secondary structures, or conflicts with transcription. mdpi.comoup.commdpi.com
FEN1 has been shown to localize to stalled replication forks and interact with other proteins involved in fork stability and restart, such as the RecQ helicase WRN. oup.comnih.govoncotarget.com This interaction is postulated to be important for re-initiating stalled forks. nih.gov The gap endonuclease (GEN) activity of FEN1, in addition to its flap endonuclease activity, is critical for its ability to re-initiate stalled replication forks. nih.gov
Furthermore, FEN1's interaction with the Rad9-Rad1-Hus1 (9-1-1) complex, a PCNA-like ring structure, is important for rescuing stalled replication forks. physiology.org Succinylation of FEN1 at a specific lysine (B10760008) residue (K200) has been shown to promote its interaction with the 9-1-1 complex, facilitating the rescue of forks stalled by agents like UV irradiation or hydroxyurea. physiology.org Impairment of this succinylation leads to DNA damage accumulation and increased sensitivity to fork-stalling agents. physiology.org
XPG, the human ortholog of yeast RAD2, is also required for DNA replication fork maintenance and the preservation of genomic stability. ebi.ac.uk It is involved in recruiting proteins like RAD51, BRCA2, and PALB2 to damaged DNA sites during homologous recombination repair induced by replication stress, helping to stabilize the replication fork. ebi.ac.uk
Fidelity of Chromosome Segregation
Proper chromosome segregation during cell division is essential for preventing aneuploidy and maintaining genomic stability. RAD2 family proteins have been implicated in ensuring the fidelity of this process. nih.govfigshare.commolbiolcell.org
Studies in Schizosaccharomyces pombe (fission yeast) have shown that mutations in the rad2 gene lead to a high degree of chromosome loss and/or nondisjunction. nih.govfigshare.com The human homolog of fission yeast rad2 (XPG) is also likely involved in controlling the fidelity of chromosome segregation, in addition to its role in DNA repair. nih.govfigshare.com This suggests a conserved function for RAD2 family proteins in ensuring accurate chromosome partitioning during mitosis. Overexpression of Rad2/XPG family endonucleases has been shown to cause chromosomal segregation abnormalities in yeast. nih.gov
FEN1 has also been shown to interact with proteins involved in the chromosome cohesion complex, such as Chlr1, implying a role in communicating between DNA replication and chromosome segregation machinery. oup.comoncotarget.com Overexpression of FEN1 degradation mutants has resulted in severe cellular phenotypes, including altered cell cycle progression and chromosomal segregation abnormalities. nih.gov
Overall Contribution to Genomic Stability
Its primary role in Okazaki fragment maturation is crucial for accurately replicating the lagging strand of DNA. oup.comnih.govstanford.edu By precisely removing RNA primers and processing the resulting flaps, RAD2 family nucleases prevent the accumulation of DNA nicks and gaps that could otherwise lead to mutations and chromosomal rearrangements. oup.com
Beyond Okazaki fragment processing, these nucleases are involved in various DNA repair pathways, including base excision repair (BER) and nucleotide excision repair (NER). ebi.ac.ukyeastgenome.orgoup.commdpi.comoncotarget.comstanford.edu In NER, for instance, XPG (yeast Rad2) makes an incision 3' to the site of DNA damage, which is a critical step in removing damaged DNA segments. ebi.ac.ukyeastgenome.org FEN1 plays a central role in long-patch BER. oncotarget.com
The ability of RAD2 family proteins to process aberrant DNA structures, such as those encountered at stalled replication forks or formed by R-loops, further underscores their importance in preventing genomic instability. physiology.orgnih.govplos.orgmdpi.comoup.comunits.it Failure to properly resolve these structures can lead to DNA breaks, recombination events, and mutations. mdpi.comoncotarget.comunits.it
Mutations or deficiencies in RAD2 family proteins are associated with increased genomic instability and a predisposition to various diseases, including cancer. nih.govresearchgate.netcaymanchem.comoncotarget.comnih.govfigshare.comstanford.educancerindex.orgembopress.org For example, FEN1 mutations have been detected in human cancers and are suggested to cause genomic instability. cancerindex.org Haploinsufficiency of FEN1 in mice can increase tumorigenesis and microsatellite instability. researchgate.net Overexpression of RAD2/XPG family endonucleases has also been shown to cause genetic instability. nih.gov
The coordinated action of RAD2 family proteins with other DNA metabolic enzymes and their regulation through post-translational modifications highlight the intricate mechanisms that ensure efficient DNA replication and repair, thereby safeguarding the integrity of the genome. oup.comoup.comphysiology.orgnih.gov
The RAD2 protein, a homolog of human XPG, plays a crucial role in nucleotide excision repair (NER) through its interactions with various protein partners. These interactions are essential for the recruitment of RAD2 to DNA damage sites, the assembly of repair complexes, and the coordination of NER with other cellular processes like transcription and DNA replication.
Protein Protein Interactions and Complex Dynamics of Rad2 Protein
Interplay with Mediator Complex in Transcription Regulation
RAD2 protein engages in a significant functional and physical interaction with the Mediator complex, a large multiprotein complex essential for eukaryotic transcription by RNA polymerase II (Pol II). neobioscience.comebi.ac.ukuniprot.orgnih.govr-project.orgwikipedia.org This interaction serves as a crucial link between transcription and DNA repair processes. neobioscience.comebi.ac.ukuniprot.orgnih.gov
Research, particularly in S. cerevisiae, has identified a functional contact between RAD2 and the Med17 subunit of the Mediator complex. neobioscience.comebi.ac.ukuniprot.orgnih.gov This interaction appears to be important for facilitating the recruitment of RAD2/XPG to actively transcribed genes. neobioscience.comebi.ac.ukuniprot.orgnih.govr-project.org Genome-wide location analyses have demonstrated that RAD2 is associated with Pol II-transcribed genes, including promoters and transcribed regions, even in the absence of exogenous genotoxic stress. neobioscience.comebi.ac.uknih.govr-project.orgwikipedia.org A strong correlation has been observed between the genome-wide occupancy of RAD2 and Mediator on class II gene promoters. neobioscience.comebi.ac.uknih.govr-project.org Furthermore, the occupancy of RAD2 on Pol II-transcribed genes is dependent on active transcription. neobioscience.comebi.ac.ukr-project.orgwikipedia.org
Mutations in Mediator subunits, such as med17 mutants in S. cerevisiae, that impair the interaction with this compound lead to increased sensitivity to UV radiation. neobioscience.comebi.ac.ukuniprot.orgnih.gov This UV sensitivity is correlated with reduced RAD2 occupancy on class II genes and a concomitant decrease in the interaction between Mediator and this compound. neobioscience.comebi.ac.uknih.gov These findings suggest that Mediator plays a role in DNA repair by promoting the recruitment of RAD2 to transcribed genes. neobioscience.comebi.ac.ukuniprot.orgnih.gov
Beyond the Mediator complex, RAD2 also interacts with components of the transcription factor TFIIH, another key player in both transcription and NER. Specifically, RAD2 has been shown to interact with the Tfb1 subunit of TFIIH in yeast. yeastgenome.orgidrblab.cn The interplay between RAD2, Mediator, and TFIIH is complex, and their dynamic interactions are thought to be involved in the loading of RAD2 onto chromatin. nih.govr-project.orgwikipedia.org
Uncharacterized Interaction Partners
While significant progress has been made in understanding the interactions of this compound with key components of the transcription and nucleotide excision repair machinery, such as the Mediator complex and TFIIH, detailed information regarding specific uncharacterized protein interaction partners of this compound itself is limited based on the provided search results.
Regulation of Rad2 Protein Expression and Activity
Transcriptional Regulation of RAD2 Gene
The expression of the RAD2 gene is primarily controlled at the transcriptional level, responding to environmental cues such as DNA damage and internal cellular programs like meiosis. This regulation involves specific DNA sequences within the promoter region and the action of regulatory proteins.
DNA Damage-Dependent Induction
The RAD2 gene in Saccharomyces cerevisiae is inducible by DNA-damaging agents, leading to elevated levels of RAD2 mRNA. This induction is a crucial part of the cellular response to genotoxic stress, increasing the capacity for nucleotide excision repair. Studies using RAD2-lacZ fusion constructs have shown that this induction is positively regulated. Deletion analysis upstream of the translational start codon has identified several regions required for the induction of beta-galactosidase activity, indicating these regions contain cis-regulatory elements essential for the DNA damage response. wikipedia.orgguidetopharmacology.orgsigmaaldrich.com For instance, treatment of yeast cells with UV light results in a significant increase in steady-state levels of RAD2 mRNA. metabolomicsworkbench.org Similarly, exposure to 4-nitroquinoline (B1605747) 1-oxide also induces RAD2-lacZ fusion gene expression. guidetopharmacology.org The induction of RAD2 by DNA-damaging agents is dependent on de novo protein synthesis, suggesting the involvement of newly synthesized regulatory proteins that bind to the promoter region. sigmaaldrich.com
| Damaging Agent | Organism | Effect on RAD2 mRNA Levels | Fold Increase (approx.) | Citation |
| UV light | Saccharomyces cerevisiae | Increased | Ninefold | metabolomicsworkbench.org |
| 4-nitroquinoline 1-oxide | Saccharomyces cerevisiae | Increased | Not specified | guidetopharmacology.org |
Meiosis-Specific Regulation
Beyond the response to DNA damage, RAD2 expression is also regulated during meiosis in Saccharomyces cerevisiae. While RAD2 expression remains constant during the mitotic cell cycle, its transcript levels rise significantly, approximately eightfold, during meiosis even in the absence of exogenous DNA damage. wikipedia.orgmdpi.comciteab.com This meiotic induction of RAD2 is not dependent on the same upstream sequences required for DNA damage-dependent induction, suggesting distinct regulatory pathways govern RAD2 expression during meiosis. wikipedia.org The timing of maximal RAD2 mRNA accumulation during meiosis is consistent with potential roles in later stages of recombination or mismatch repair of heteroduplexes. mdpi.com
Promoter Region Elements and Regulatory Sequences
The promoter region of the RAD2 gene contains specific cis-regulatory elements that are crucial for its transcriptional control. In Saccharomyces cerevisiae, the region upstream of the translational start codon contains several domains required for DNA damage-induced expression. wikipedia.orgguidetopharmacology.org Two such domains, located approximately 70 and 140 base pairs upstream of the major transcriptional start site, share a similar sequence and are required for induction. wikipedia.orgguidetopharmacology.org Additionally, four other domains required for induction contain uninterrupted poly(dA)-poly(dT) stretches, 9-13 base pairs long. wikipedia.orgguidetopharmacology.org Deletion of some of these AT-rich domains can also affect the constitutive expression of RAD2. wikipedia.org
The promoter region of the RAD2 gene contains upstream activation sequence (UAS) elements, identified as damage responsive elements 1 (DRE1) and 2 (DRE2), which are essential for DNA-damage induced expression. sigmaaldrich.comwikipedia.orgfishersci.ca Deletion of DRE2 increases UV sensitivity in different cell cycle phases, while deletion of DRE1 primarily affects UV sensitivity in G1/early S phase. sigmaaldrich.com Specific protein(s) bind to DRE1 and DRE2 under non-inducing conditions, and this binding increases upon exposure to DNA-damaging agents, dependent on de novo protein synthesis. sigmaaldrich.com
Genome-wide location analyses in Saccharomyces cerevisiae have revealed that Rad2 protein is associated with upstream activating sequences (UAS) even without exogenous genotoxic stress, and its occupancy on UAS is highly correlated with that of the Mediator complex. fishersci.fifishersci.canih.gov This suggests a functional interplay between Mediator and Rad2 in the regulation of gene expression, potentially linking transcription and DNA repair. fishersci.finih.gov
Influence of Nucleotide Pool Levels
The levels of cellular nucleotide pools can indirectly influence processes related to RAD2 function and potentially its regulation or the cellular requirement for its activity. For example, sensitivity of certain rad2 mutants to 6-azauracil, a compound that depletes intracellular GTP and UTP nucleotide pools, has been observed. sigmaaldrich.comfishersci.com This sensitivity is attributed, in part, to impaired expression regulation of genes involved in nucleotide metabolism, such as HPT1 and URA3, by RAD2 and the protein PUF4. fishersci.com Overexpression of HPT1 and URA3 can rescue the 6AU sensitivity of rad2 mutants, indicating a connection between RAD2 function, nucleotide metabolism gene regulation, and nucleotide pool levels. fishersci.com
Post-Translational Modifications
Post-translational modifications (PTMs) are crucial regulatory mechanisms that can alter protein activity, stability, localization, and interactions. While detailed information on specific PTM sites of this compound in Saccharomyces cerevisiae is limited in the provided search results, PTMs are generally known to play key roles in regulating protein function in DNA repair pathways. citeab.comnih.gov BioGRID lists unassigned post-translational modifications for yeast RAD2 (YGR258C). citeab.com The human homolog of RAD2, XPG, contains a PIP motif and a nuclear localization signal in its C-terminal region, which are involved in interactions and cellular targeting, and these motifs can be subject to PTMs that influence their function. fishersci.ie Further research is needed to fully elucidate the specific post-translational modifications that occur on this compound and their precise roles in regulating its activity and function in DNA repair and other cellular processes.
Regulation of Cellular Localization
The cellular localization of this compound is critical for its function in DNA repair, which primarily occurs in the nucleus. In Schizosaccharomyces pombe, the this compound (FEN-1 homolog) resides mostly in the nucleolus and relocalizes to the nucleoplasm upon DNA damage. This dynamic relocalization suggests a regulatory mechanism that directs RAD2 to the sites of DNA lesions.
In Saccharomyces cerevisiae, Rad2 is located on RNA polymerase II (Pol II)- and Pol III-transcribed genes and telomeric regions even in the absence of exogenous genotoxic stress. fishersci.ca Rad2 occupancy of Pol II-transcribed genes is dependent on transcription. fishersci.fifishersci.ca Genome-wide analysis shows a strong correlation between Rad2 and Mediator occupancies on regulatory regions (upstream activating sequences, UASs) of class II genes. fishersci.fifishersci.canih.gov This suggests that Mediator plays a role in recruiting or stabilizing Rad2 at these sites. fishersci.canih.gov Mutations in Mediator subunits can affect Rad2 occupancy and UV sensitivity, further supporting a functional link between Mediator, transcription, and Rad2 localization on chromatin. fishersci.fifishersci.ca In a mutant affecting Pol II phosphorylation, Rad2 occupancy shifts towards core promoters with Mediator but decreases on transcribed regions with Pol II, indicating that Rad2 distribution on chromatin is influenced by its interactions with both Mediator and Pol II. fishersci.fi
Functional Dissection of Rad2 Protein in Model Organisms
Studies in Saccharomyces cerevisiae (Budding Yeast)
In Saccharomyces cerevisiae, the RAD2 gene encodes a protein (Rad2p) that is a key component of the nucleotide excision repair (NER) pathway. Rad2p is the structural and functional homolog of the human Xeroderma Pigmentosum complementation group G (XPG) protein. yeastgenome.orgbiologists.comebi.ac.ukexpasy.org Research in budding yeast has provided significant insights into Rad2p's involvement in DNA repair and transcription.
Genetic Complementation Assays
Genetic complementation studies in S. cerevisiae have been crucial for understanding the functional conservation of RAD2. For instance, the Saccharomyces cerevisiae RAD2 gene has been shown to complement the UV sensitivity of the Schizosaccharomyces pombe rad13 mutant, suggesting that these genes code for equivalent proteins in the two yeast species despite their different primary roles (Rad2 in S. cerevisiae NER, Rad13 in S. pombe NER). expasy.orgnih.gov
Mutant Phenotype Analysis (e.g., UV sensitivity, cell cycle defects)
Mutations in the RAD2 gene in S. cerevisiae lead to characteristic phenotypes, most notably increased sensitivity to ultraviolet (UV) light, a hallmark of NER deficiency. yeastgenome.orgbiologists.comnih.govasm.org Analysis of rad2 mutants has also revealed defects in cell cycle progression. Specifically, rad2 mutants exhibit a retardation or arrest in the G1/S phase of the cell cycle following UV irradiation. biologists.com Deletion of the C-terminus of S. cerevisiae Rad2p, mimicking mutations found in human patients with Xeroderma Pigmentosum (XP) and Cockayne syndrome (CS), results in growth arrest and cell cycle stalling after DNA damage. biologists.com
Insights into NER and Transcription Elongation
Rad2p functions as a single-stranded DNA endonuclease that is essential for the incision step of NER, specifically cleaving the damaged DNA strand 3' to the lesion. yeastgenome.orgnih.gov It is a subunit of Nucleotide Excision Repair Factor 3 (NEF3) and interacts with components of the transcription factor TFIIH. yeastgenome.orguniprot.orgoup.com Beyond its direct role in NER, S. cerevisiae RAD2 is also required for efficient transcription by RNA polymerase II. yeastgenome.orgbiologists.comcore.ac.uk Studies have shown that photoproducts in the genome, which are not repaired in rad2 mutants, can block RNA polymerase II transcription initiation and/or elongation. oup.com The C-terminal region of Rad2p is important for cell cycle regulation and modulating cell polarization through actin dynamics after UV irradiation. biologists.com Furthermore, Rad2 has been shown to possess a 5' to 3' exonuclease activity in vitro and can complement the function of Rad27 (FEN-1 homolog) in base excision repair (BER), suggesting a broader role in DNA repair processes beyond just NER. yeastgenome.orgnih.gov
Studies in Schizosaccharomyces pombe (Fission Yeast)
In Schizosaccharomyces pombe, the protein encoded by the rad2+ gene is a homolog of the FEN-1 (Flap Endonuclease 1) protein. expasy.orgoup.comuniprot.orgnih.govresearchgate.netasm.orgudel.edupombase.orgpombase.orgriken.jp Studies in fission yeast have highlighted its crucial roles in DNA replication and repair, distinct yet related to the functions of its S. cerevisiae counterpart.
Conservation of FEN-1 Homology and Activities
S. pombe Rad2p shares significant sequence similarity with FEN-1 proteins and has been biochemically characterized to possess both 5'-flap DNA endonuclease activity and 5'->3' double-stranded DNA exonuclease activity. oup.comnih.govpombase.org These activities are characteristic of the FEN-1 family of nucleases, which are known to be essential for processing DNA structures that arise during replication and repair. oup.comnih.gov
Role in DNA Replication and Repair Pathways
S. pombe Rad2p plays a vital role in the completion of lagging strand DNA replication, specifically being required for the removal of the lagging strand RNA primer. oup.comuniprot.orgresearchgate.netembopress.org In the absence of functional Rad2p, Okazaki fragments cannot be properly ligated, leading to nicks in the DNA. researchgate.net
RAD2 Homologs in Viral Systems
Proteins belonging to the RAD2 family are known as structure-specific nucleases, playing crucial roles in DNA repair and recombination across a wide range of organisms, from lower life forms to higher eukaryotes. nih.gov Interestingly, homologs of the RAD2 protein have also been identified in various viral systems, indicating their conserved importance in nucleic acid metabolism even within the context of viral replication strategies. nih.gov These viral homologs are often predicted based on conserved amino acid sequences, domains, and secondary structures that are characteristic of the RAD2 family. nih.gov
Functional Analysis in Ranaviruses (e.g., ADRV 12L)
Ranaviruses, members of the Iridoviridae family, are large double-stranded DNA viruses that infect ectothermic vertebrates, including fish, amphibians, and reptiles. nih.govexpasy.orgwikipedia.org Genomic analysis of the Andrias davidianus ranavirus (ADRV) has identified a specific protein, ADRV 12L, as a putative RAD2 family protein homolog. nih.govnih.gov This prediction is based on the presence of conserved amino acids, domains, and secondary structures typical of RAD2 proteins. nih.gov Homologs of ADRV 12L are conserved across other iridoviruses, such as the 95R protein in frog virus 3 (FV3) and the 102R protein in Rana grylio virus (RGV). nih.govmdpi.com
Studies on ADRV 12L have provided insights into its expression and localization during viral infection. Transcription of the ADRV 12L gene begins relatively early in the infection cycle, at approximately 4 hours post infection, and its expression is not dependent on viral DNA replication. nih.govnih.gov Immunofluorescence localization studies have shown that ADRV 12L primarily localizes within viral factories, the sites of viral DNA replication and assembly, and colocalizes with nascent viral DNA. nih.govnih.gov This localization pattern suggests a direct involvement of ADRV 12L in processes related to viral DNA metabolism. nih.govnih.gov
To further investigate the function of ADRV 12L, a mutant ADRV lacking the 12L gene (ADRV-Δ12L) was constructed. nih.govnih.govmdpi.com Comparative studies between the wild-type ADRV and the ADRV-Δ12L mutant have revealed significant functional consequences associated with the absence of this protein. nih.govnih.govmdpi.com
Role in Viral DNA Recombination and Repair
Research indicates that RAD2 homologs encoded by iridoviruses, such as ADRV 12L, play important roles in the processes of viral DNA recombination and repair. nih.govnih.govmdpi.com Large DNA viruses like ranaviruses possess complex genomes and replication strategies that necessitate mechanisms for maintaining genome integrity and facilitating replication. expasy.orgnih.gov While ranaviruses utilize host cellular machinery for many processes, they also encode some of their own enzymes involved in DNA metabolism, including FEN1-like proteins, which are members of the RAD2 family. nih.gov
Experimental evidence using luciferase-based assays for homologous recombination (HR) and double-strand break repair (DSBR) has demonstrated that the absence of ADRV 12L impairs these critical DNA repair pathways during ranavirus infection. nih.govnih.govmdpi.com Cells infected with the ADRV-Δ12L mutant exhibited reduced luciferase activity compared to those infected with wild-type ADRV, indicating that both HR and DSBR were less efficient in the absence of ADRV 12L. nih.govnih.govmdpi.com
The findings collectively suggest that viral-encoded RAD2 homologs, exemplified by ADRV 12L in ranaviruses, contribute significantly to maintaining the integrity of the viral genome and facilitating the complex processes of DNA replication, recombination, and repair, which are essential for efficient viral propagation. nih.govnih.govmdpi.com
Experimental Findings Summary: Wild-Type ADRV vs. ADRV-Δ12L
| Characteristic | Wild-Type ADRV | ADRV-Δ12L Mutant | Observation | Source |
| Homologous Recombination (HR) | Higher Activity | Lower Activity | Impaired HR in mutant | nih.govnih.govmdpi.com |
| Double-Strand Break Repair (DSBR) | Higher Activity | Lower Activity | Impaired DSBR in mutant | nih.govnih.govmdpi.com |
| Plaque Size | Larger | Smaller | Reduced plaque size in mutant | nih.govnih.govmdpi.com |
| Viral Titer | Higher | Lower | Reduced viral production in mutant | nih.govnih.govmdpi.com |
| Efficient Virus Infection | Yes | Impaired | ADRV 12L is important for efficient infection | nih.govnih.govmdpi.com |
Compound Information
| Name | PubChem CID | Notes |
| This compound | N/A | Protein; no standard PubChem CID |
| ADRV 12L | N/A | Viral protein; no standard PubChem CID |
Methodological Approaches in Rad2 Protein Research
Biochemical Reconstitution Systems for DNA Repair
Biochemical reconstitution systems are crucial for dissecting the intricate steps of DNA repair pathways, including NER, where RAD2 protein is involved. These systems utilize purified protein components to mimic the in vivo repair process under controlled conditions. Reconstitution of the incision reaction in Saccharomyces cerevisiae NER has been achieved using purified factors, including the Rad2 nuclease, along with Rad14, the Rad4-Rad23 complex, Rad1-Rad10 nuclease, replication protein A (RPA), and transcription factor TFIIH. researchgate.net These purified proteins have been shown to be necessary and sufficient for the dual incision of DNA damaged by agents like ultraviolet (UV) light or N-acetoxy-2-aminoacetylfluorene. researchgate.net The reconstituted system requires ATP hydrolysis for efficient incision, resulting in the excision of DNA fragments typically 24-27 nucleotides in length. researchgate.net Studies using reconstituted systems have also indicated that this compound exists in a stable complex with TFIIH, referred to as NEF3, which is important for targeting RAD2 to the DNA damage site. pnas.org
Genetic Analysis Techniques (e.g., Deletion Mutagenesis, Overexpression, Genetic Interactions)
Genetic approaches are fundamental to understanding the biological roles of this compound and its interactions with other genes. Deletion mutagenesis involves creating strains lacking the RAD2 gene or specific domains of the protein to observe the resulting phenotypes. For example, deletion of the RAD2 gene in S. cerevisiae leads to UV sensitivity, indicating its role in repairing UV-induced DNA damage. yeastgenome.orgresearchgate.net A C-terminal deletion in RAD2, mimicking a mutation found in human xeroderma pigmentosum/Cockayne's syndrome (XP/CS) patients, caused cell growth arrest, cell cycle stalling, and defects in actin dynamics after DNA damage in yeast. nih.gov
Overexpression studies involve increasing the cellular levels of this compound to investigate the effects of elevated expression. Overexpression of the C-terminal 65 amino acids of Rad2p was sufficient to induce hyper-cell polarization in yeast. nih.gov Overexpression of RAD2 can also induce mitotic catastrophe, suggesting a role in cell cycle regulation. nih.gov
Genetic interaction analysis explores how mutations in RAD2 behave in combination with mutations in other genes. This helps identify proteins that function in the same pathway or have compensatory roles. Studies have shown that RAD2 genetically interacts with TPM1 during cell polarization in yeast. nih.gov Additionally, genetic interactions between rad60 and smc6 have been analyzed in the context of RAD2 function. scispace.com Synthetic lethal screens, where the combination of two mutations is lethal but each mutation alone is not, can reveal essential functional relationships. scispace.com
Molecular Biology Techniques (e.g., Immunoprecipitation, Western Blot, RT-qPCR, Microarray, Immunofluorescence Localization)
Molecular biology techniques are extensively used to study this compound expression, localization, and interactions at the molecular level.
Immunoprecipitation (IP) is an antibody-based technique used to isolate specific proteins or protein complexes from cell lysates. thermofisher.com This method can be used to study protein-protein interactions, such as the association between RAD2 and TFIIH or Mediator complex components. pnas.orgresearchgate.net Co-immunoprecipitation experiments have confirmed the physical interaction between the Med17 Mediator subunit and this compound in yeast. researchgate.net
Western blot analysis is commonly used to detect and quantify specific proteins in a sample. nih.gov It involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein. Western blot has been used to confirm the expression of induced this compound variants and to analyze this compound levels in different yeast strains, including those with mutations in the RAD2 promoter. nih.govlsu.edu It can also be used to assess protein abundance and post-translational modifications. nih.gov
RT-qPCR (Reverse Transcription quantitative Polymerase Chain Reaction) and microarray analysis are techniques used to measure gene expression levels. RT-PCR has been used to detect the levels of RAD2 mRNA transcripts, including those potentially initiating upstream of the normal transcriptional start site in yeast strains with promoter mutations. lsu.edu Microarrays can provide a broader view of gene expression changes in response to various conditions or genetic alterations.
Immunofluorescence localization is a technique used to visualize the cellular location of a protein using fluorescently labeled antibodies. This method can help determine where this compound is localized within the cell, such as in the nucleus, and how its localization might change under different conditions, like DNA damage. researchgate.net
In Vitro Enzyme Activity Assays
In vitro enzyme activity assays are essential for characterizing the nuclease activity of this compound and understanding its substrate specificity. These assays typically involve incubating purified this compound with various DNA substrates and analyzing the cleavage products. This compound has been shown to possess endonuclease activity, capable of degrading circular single-stranded DNA in the presence of magnesium. nih.govosti.gov It also exhibits 5' to 3' exonuclease activity in vitro. yeastgenome.orgresearchgate.net RAD2 is a structure-specific endonuclease that cleaves DNA at the junction of single-stranded and double-stranded regions. yeastgenome.org It can cleave 3'-ended single-stranded DNA at its junction with duplex DNA and makes incisions 3' of the damage site during NER. yeastgenome.org In vitro assays have demonstrated that RAD2 can efficiently cleave various DNA substrates, including those with single-stranded 5' overhangs, splayed-arm DNAs, and bubble structures. nih.govoup.comoup.com Assays using radiolabeled DNA substrates and analysis by techniques like PhosphorImager are used to quantify cleavage efficiency on different DNA structures. researchgate.netresearchgate.net
Consequences of Rad2 Protein Dysfunction in Model Systems
Impaired DNA Repair Efficiency
RAD2 is a key component of the nucleotide excision repair (NER) pathway, which is essential for removing bulky DNA lesions such as those induced by UV irradiation. In Saccharomyces cerevisiae, the RAD2 gene is indispensable for excision repair. nih.gov Its encoded protein, Rad2p, functions as an endonuclease that makes the incision 3' to the site of damage during NER. cancer.gov In conjunction with the Rad1-Rad10 endonuclease, Rad2 performs dual incisions around the DNA lesion, facilitating its removal. yeastgenome.org
Dysfunction of RAD2 leads to a significant reduction in DNA repair efficiency. Studies in Schizosaccharomyces pombe have shown that mutations in the rad2 gene result in increased sensitivity to UV irradiation and deficient repair of UV-induced DNA damage. ebi.ac.ukuniprot.org Rad2p in S. pombe has also been implicated in an alternative excision repair pathway for UV light-induced DNA photoproducts, distinct from canonical NER, which is initiated by a protein termed UV damage endonuclease (UVDE). ebi.ac.ukuniprot.org While primarily known for its role in NER, Rad2p has also been shown to interact with genes involved in other DNA repair pathways, including mismatch repair and base excision repair, suggesting a broader involvement in DNA maintenance. cancer.gov
Manifestations of Genomic Instability
Defects in RAD2 function are directly linked to increased genomic instability in model systems. Overexpression of Rad2/XPG family endonucleases, to which RAD2 belongs, has been shown to cause genetic instability in both yeast and human cells. rcsb.org
Increased Recombination Events
Imbalances in the levels of Rad2/XPG family endonucleases can influence the type of recombination events occurring in the cell, contributing to genetic instability. rcsb.org While some DNA repair genes are known to be involved in recombination processes, studies in S. cerevisiae indicated that mutations in RAD2 did not lead to elevated levels of Ty1 transposition, a form of recombination, unlike mutations in genes within the RAD52 pathway. pombase.org However, homologous recombination (HR) and double-strand break repair (DSBR) processes were found to be impaired in cells infected with a ranavirus mutant lacking a RAD2 homolog, suggesting a role for RAD2 family proteins in these recombination-related repair pathways in this model system.
Chromosome Loss/Nondisjunction
A prominent consequence of RAD2 dysfunction in model systems is an increase in chromosome instability. Schizosaccharomyces pombe mutants lacking functional Rad2p exhibit a high frequency of chromosome loss and/or nondisjunction. ebi.ac.ukuniprot.orgneobioscience.comgenecards.org This phenotype is consistent with the protein's roles in DNA replication, chromosome segregation, and DNA repair. ebi.ac.uk The expression of human FEN-1, another member of the Rad2 family, was able to restore chromosomal stability in a S. pombe rad2 mutant, highlighting the conserved function in maintaining chromosome integrity. neobioscience.com The mechanism of chromosome loss in rad2 mutants appears distinct from defects in silencing factors that affect centromere function.
Elevated Spontaneous Reversion Rates
Mutations in RAD2 can lead to an increase in spontaneous mutation rates. In Schizosaccharomyces pombe, rad2 mutants showed elevated mitotic mutation rates. Furthermore, deletion of rad2 in S. pombe resulted in an increased frequency of revertants in specific experimental assays. This observation is consistent with findings for other members of the Rad2 family; for instance, deletion of exo1 (B1662595) (encoding Exonuclease 1) in S. pombe also led to elevated spontaneous reversion rates. These data collectively indicate that functional RAD2 is important for preventing spontaneous mutations.
Alterations in Cellular Homeostasis and Dynamics
Beyond its direct roles in DNA repair and preventing genomic instability, RAD2 also influences cellular homeostasis and dynamics, particularly concerning the cell cycle. RAD2 in Saccharomyces cerevisiae, the homolog of human XPG, plays a key role in regulating the cell cycle.
Cell Cycle Stalling and Growth Arrest
Dysfunctional RAD2 can lead to cell cycle perturbations, including stalling and growth arrest. In Saccharomyces cerevisiae, mutations, particularly C-terminal deletions mimicking those found in human XPG mutations, caused cell growth arrest and cell cycle stalling following DNA damage induced by UV irradiation. Overexpression of RAD2 in S. cerevisiae can also disrupt cell cycle progression, inducing mitotic catastrophe and early growth arrest. Studies have shown that cell cycle progression is delayed in cells overexpressing Rad2p. The C-terminal region of Rad2p is specifically required for the cell to properly release from UV-induced cell cycle arrest. The observed cell growth inhibition in rad2CΔ mutants after UV irradiation is directly linked to this cell cycle arrest.
Defective Cell Polarization and Actin Dynamics
Studies in Saccharomyces cerevisiae have demonstrated a key role for RAD2 in the regulation of the cell cycle and efficient actin assembly, particularly following UV irradiation nih.govnih.gov. The actin cytoskeleton is critical for determining cell polarity and shape in eukaryotes, including yeast, where it exists as cortical patches and actin cables involved in cell polarity and morphogenesis nih.gov. Maintaining dynamic actin cytoskeleton is vital for cell survival nih.gov.
Dysfunction of the RAD2 protein has been linked to defects in cell polarization. Specifically, a RAD2 C-terminal deletion, mimicking mutations found in human XPG/Cockayne Syndrome (CS) cells, leads to a cell polarity defect and misregulated actin dynamics after DNA damage nih.govresearchgate.netnih.gov. This suggests that the C-terminal region of Rad2p is important for modulating cell polarization through actin dynamics post-UV irradiation nih.gov.
Conversely, overexpression of the C-terminal 65 amino acids of Rad2p was found to be sufficient to induce hyper-cell polarization nih.govresearchgate.netnih.gov. Further supporting the critical role of RAD2 in cell polarization, genetic interactions between RAD2 and TPM1 (which encodes tropomyosin, an actin-binding protein) have been observed during this process nih.govresearchgate.netnih.gov. These findings indicate that RAD2 influences cell polarity, potentially through its impact on actin cytoskeleton organization and dynamics, particularly in response to DNA damage nih.gov.
Impact on Cellular Longevity in Yeast Models
Studies in Saccharomyces cerevisiae have investigated the impact of RAD2 dysfunction on cellular longevity, assessed by both replicative lifespan (RLS) and chronological lifespan (CLS) researchgate.netoup.commicrobialcell.com. RLS measures the number of daughter cells a mother cell produces, while CLS measures the survival time of cells in a non-dividing state researchgate.netmicrobialcell.com.
Mutations affecting RAD2 function have been associated with shortened lifespan in yeast models nih.govresearchgate.netnih.gov. While large-scale screens for mutations influencing chronological lifespan have not consistently identified DNA repair genes as major regulators, studies on specific DNA repair mutants, including those affecting RAD2-related pathways, have shown impacts on longevity researchgate.net.
For instance, mutations in RAD27 (which encodes a flap endonuclease functionally related to human FEN1 and yeast RAD2 ebi.ac.ukuniprot.org) have been shown to cause premature aging in yeast researchgate.netoup.com. While RAD27 and SGS1 (a RecQ helicase) mutants both exhibit shortened replicative lifespan, the carbon source for growth can modulate longevity researchgate.netoup.com. Growth on glycerol (B35011) promoted chronological lifespan, whereas maximum replicative lifespan was observed with glucose researchgate.netoup.com. Rad27p activity was found to be critical for achieving full chronological lifespan, with rad27 mutants showing increased oxidative stress and spontaneous mutation rates researchgate.net. Although this specifically concerns RAD27, it highlights the link between DNA processing enzymes and yeast longevity, suggesting potential parallels or interactions with RAD2 function in maintaining genomic stability crucial for lifespan.
The shortened lifespan observed in RAD2 dysfunctional mutants, particularly after DNA damage, underscores the importance of its role, likely within NER, for maintaining genomic integrity, which is a critical factor influencing cellular aging nih.govresearchgate.netnih.govmicrobialcell.com. Accumulation of genomic instability, such as extrachromosomal ribosomal DNA circles (ERCs), is a known factor limiting replicative lifespan in yeast microbialcell.com. While the direct link between RAD2 dysfunction and ERC accumulation or other specific aging factors requires further detailed investigation, its role in DNA repair positions it as a protein whose integrity is likely important for preventing age-associated genomic damage.
Effects on Transcription and Gene Expression Regulation
Beyond its direct role in DNA repair, RAD2 has been implicated in influencing transcription and gene expression regulation in Saccharomyces cerevisiae yeastgenome.org. RAD2 is required for efficient RNA polymerase II transcription yeastgenome.org. This connection is particularly relevant in the context of transcription-coupled NER (TC-NER), a sub-pathway of NER that preferentially repairs damage in the transcribed strand of active genes nih.gov. In TC-NER, DNA damage is recognized by stalled RNA polymerase during transcription nih.gov. RAD2, as a component of the NER machinery, is essential for the incision step that removes the damaged DNA segment researchgate.netnih.govyeastgenome.org.
The regulation of the RAD2 gene itself is also responsive to DNA damage. Expression of RAD2 is induced in response to UV irradiation researchgate.netnih.gov. Deletion analysis of the RAD2 promoter region has identified sequences required for this induction, indicating positive regulation by DNA-damaging agents researchgate.netnih.gov. Specific domains, including those with similar sequences and AT-rich regions, are important for both inducible and constitutive expression of RAD2 researchgate.netnih.gov.
Furthermore, the RAD2 gene is regulated during meiosis, with increased steady-state levels of RAD2 mRNA observed in the absence of DNA damage during this process yeastgenome.orgresearchgate.netnih.gov. This suggests a potential role for RAD2 during meiosis beyond its primary function in mitotic DNA repair yeastgenome.orgresearchgate.netnih.gov.
Defects in the C-terminal region of yeast Rad2p, mimicking mutations in human XPG associated with Cockayne Syndrome, have been shown to result in a defect in transcription yeastgenome.org. This finding supports a role for RAD2 in transcription beyond just TC-NER, potentially influencing the efficiency of RNA polymerase II activity more broadly yeastgenome.org. The interaction between RAD2 and components of the transcription factor TFIIH, which is also involved in NER and transcription initiation, further underscores the close relationship between DNA repair and transcription mediated by proteins like RAD2 yeastgenome.org.
Emerging Research Avenues and Future Perspectives for Rad2 Protein Studies
Elucidation of Novel RAD2 Protein Functions and Interactions
Future research is poised to explore functions of RAD2/XPG beyond their canonical role in NER. While their primary function involves making incisions in damaged DNA during NER, the versatility of the NER pathway in handling a wide array of lesions suggests ongoing investigation into how RAD2/XPG interacts with diverse DNA substrates and cellular contexts. nih.gov Emerging studies on related NER factors, such as subunits of the TFIIH complex (which interacts with XPG), indicate their involvement in processes beyond DNA repair, including transcription initiation, chromosome segregation, maintenance of mitochondrial DNA integrity, and telomere replication. nih.gov This highlights a potential avenue for future research to uncover if RAD2/XPG also participates in these or other cellular pathways, potentially through novel protein-protein or protein-nucleic acid interactions yet to be fully characterized. Understanding the dynamics of RAD2/XPG interactions within the complex cellular environment, including transient or context-dependent binding partners, remains a key future direction. Research investigating how XPG knockdown affects the binding and dynamics of other NER proteins like UV-DDB and XPC underscores the need for further exploration of these intricate interaction networks. nih.gov
High-Resolution Structural and Mechanistic Insights into Complex Formations
Obtaining higher-resolution structural information on RAD2/XPG, both in isolation and in complex with its interaction partners and DNA substrates, is a critical future perspective. While crystal structures of the human XPG nuclease domain have provided valuable insights into its fold and potential DNA binding modes, a complete understanding requires resolving the structures of full-length proteins and their assemblies within the NER machinery. nih.gov Future research will increasingly utilize advanced structural techniques such as cryo-electron microscopy (cryo-EM), which is particularly well-suited for studying large, dynamic protein complexes that may be challenging to crystallize. kbdna.comyoutube.com These studies aim to reveal the precise conformational changes that RAD2/XPG undergoes upon DNA damage recognition, binding, and incision, as well as how it interacts with other core NER factors like ERCC1 (as part of the XPF-ERCC1 complex), TFIIH, RPA, and XPA within the pre-incision and incision complexes. Detailed kinetic and biochemical analyses, guided by high-resolution structures, will further elucidate the catalytic mechanism of RAD2/XPG's endonuclease activity and the coordination of incision events during NER.
Development of Advanced Model Systems for Functional Analysis
The development and application of advanced model systems will be crucial for dissecting the complex functions and regulatory mechanisms of RAD2/XPG in a more physiologically relevant context. Future research will likely employ sophisticated gene editing technologies, such as CRISPR/Cas9, to generate precise mutations or introduce tags in endogenous RAD2/XPG genes in cell lines and animal models. This will allow for the study of specific protein variants, PTM-deficient mutants, or the visualization of protein dynamics in living cells. Utilizing organoid models or 3D cell cultures can provide a more complex tissue-like environment to study RAD2/XPG function in cellular contexts that better mimic in vivo conditions. Furthermore, applying single-cell technologies will enable researchers to investigate cell-to-cell variability in RAD2/XPG expression, localization, and activity, providing insights into how heterogeneity within a cell population might impact DNA repair outcomes and cellular fate. Development of sophisticated reporter systems that can monitor RAD2/XPG activity or its interactions in real-time within living cells will also be a valuable future tool.
Integration of Multi-Omics Data for Systems-Level Understanding
A key future direction involves integrating multi-omics datasets to gain a systems-level understanding of how RAD2/XPG functions within the broader cellular network. This will involve combining data from genomics (e.g., sequencing of RAD2/XPG mutations in patients with xeroderma pigmentosum or cancer), transcriptomics (analyzing global gene expression changes in response to DNA damage or RAD2/XPG perturbation), proteomics (identifying interacting proteins, mapping PTMs, and quantifying protein levels), and potentially other omics layers like metabolomics. substack.com Computational approaches and bioinformatics tools will be essential for integrating these diverse datasets, building comprehensive network models that illustrate how RAD2/XPG is regulated, how it interacts with other pathways, and how its dysfunction contributes to disease pathogenesis. Analyzing large-scale datasets from patient cohorts will help correlate specific RAD2/XPG genetic variants or expression patterns with clinical phenotypes, treatment responses, and prognosis, paving the way for personalized medicine approaches. The integration of multi-omics data will provide a holistic view of RAD2/XPG's role in maintaining genome stability and its impact on cellular health and disease.
Q & A
Q. What experimental techniques are commonly used to determine the three-dimensional structure of RAD2?
RAD2’s structure is typically resolved using X-ray crystallography and cryo-electron microscopy (cryo-EM) . For example, crystallographic studies of the catalytic core of Rad2 revealed its interaction with DNA substrates via three structural modules, including a β-helix domain critical for binding the cleaved DNA strand . These methods require high-quality protein purification and crystallization or vitrification under controlled conditions. Validation often involves mutagenesis to confirm functional residues identified in structural models.
Q. What functional assays are used to characterize RAD2’s role in DNA repair?
Gel-based nuclease assays and fluorescence resonance energy transfer (FRET) are standard methods. For instance, RAD2’s flap endonuclease activity can be quantified using substrates with 5′ overhangs, where cleavage products are resolved via gel electrophoresis . Co-immunoprecipitation (Co-IP) assays are also employed to study interactions with repair pathway proteins like PCNA or AP endonuclease 1 .
Q. How is RAD2’s subcellular localization confirmed experimentally?
Immunofluorescence microscopy with RAD2-specific antibodies and subcellular fractionation followed by Western blotting are standard approaches. RAD2 contains nuclear localization signals (NLSs), which can be validated by mutating these sequences and observing altered localization using GFP-tagged constructs .
Advanced Research Questions
Q. How can computational tools like AlphaFold2 (AF2) be validated against experimental RAD2 structures?
AF2 predictions for RAD2 should be benchmarked against experimental structures (e.g., PDB entries) using sequence alignment to ensure residue-level correspondence and root-mean-square deviation (RMSD) calculations for structural similarity. Experimental structures with resolution ≤2 Å are preferred to minimize noise . Discrepancies in flexible regions (e.g., loops) may reflect dynamic conformations not captured by static models .
Q. What strategies resolve contradictions between biochemical data and computational predictions of RAD2’s substrate specificity?
Integrate surface plasmon resonance (SPR) to measure binding kinetics and molecular dynamics (MD) simulations to model transient interactions. For example, SPR can quantify RAD2’s affinity for DNA substrates with varying secondary structures, while MD simulations explain why certain conformations evade cleavage . Cross-validation with mutagenesis (e.g., active-site mutations) further clarifies mechanistic discrepancies .
Q. How can hierarchical functional annotation tools like PANDA2 improve RAD2’s Gene Ontology (GO) classification?
PANDA2 uses graph neural networks to integrate GO term hierarchies and sequence-derived features. By inputting RAD2’s sequence into PANDA2, researchers can predict its molecular functions (e.g., "flap endonuclease activity") and biological processes (e.g., "nucleotide excision repair") with high accuracy, guided by experimentally validated terms from related proteins like FEN-1 .
Q. What advanced biophysical methods characterize RAD2’s interaction with DNA repair complexes?
Analytical ultracentrifugation (AUC) and multi-angle light scattering (MALS) determine complex stoichiometry, while hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps binding interfaces. For example, HDX-MS can identify RAD2 regions protected by DNA binding, revealing conformational changes during repair .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in RAD2 activity assays across experimental conditions?
Standardize buffer conditions (e.g., Mg²⁺ concentration, pH) and include internal controls (e.g., a known substrate like a 5′-flap DNA). Reproducibility can be improved using high-throughput platforms (e.g., liquid-handling robots) to minimize manual variability .
Q. What statistical frameworks are suitable for analyzing RAD2’s role in large-scale genomic studies?
Meta-analysis of RAD2-associated mutations (e.g., from COSMIC or ClinVar) combined with pathway enrichment tools (e.g., DAVID) can identify repair pathways disrupted in disease. For structural data, Bayesian inference models quantify confidence in predicted residue-residue contacts .
Data Integration and Publication
Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) data standards in RAD2 research?
Deposit structural data in PDB , functional annotations in GO , and raw sequencing/imaging data in EMBL-EBI or NCBI repositories. Use controlled vocabularies (e.g., PSI-MOD for post-translational modifications) to enhance interoperability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
